2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.: 1157693-98-5
VCID: VC4801211
InChI: InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14/h1-4,7,9H,5,14H2
SMILES: C1C(C1N)C2=CC=CC=C2C(F)(F)F
Molecular Formula: C10H10F3N
Molecular Weight: 201.192

2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine

CAS No.: 1157693-98-5

Cat. No.: VC4801211

Molecular Formula: C10H10F3N

Molecular Weight: 201.192

* For research use only. Not for human or veterinary use.

2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine - 1157693-98-5

Specification

CAS No. 1157693-98-5
Molecular Formula C10H10F3N
Molecular Weight 201.192
IUPAC Name 2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine
Standard InChI InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14/h1-4,7,9H,5,14H2
Standard InChI Key BLWIIBGLWOGEQG-UHFFFAOYSA-N
SMILES C1C(C1N)C2=CC=CC=C2C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a cyclopropane ring fused to an ortho-trifluoromethylphenyl group, with an amine substituent at the 1-position of the cyclopropane. The (1R,2S) and (1S,2R) enantiomers are recognized, with the racemic mixture commonly studied in pharmacological contexts . The trifluoromethyl group’s electronegativity and lipophilicity significantly alter the compound’s electronic profile, as evidenced by its dipole moment of 2.98 D and logP value of 2.45 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀F₃N
Molecular Weight201.19 g/mol
Melting Point168–169°C (hydrochloride salt)
logP2.45
Solubility (Water)0.12 mg/mL (25°C)

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves cyclopropanation of an alkene precursor followed by trifluoromethylation. A patented method (EP2644590A1) outlines a multi-step approach :

  • Cyclopropanation: Reacting 3,4-difluorostyrene with ethyl diazoacetate in the presence of a ruthenium catalyst yields ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate .

  • Amination: Hydrolysis of the ester to carboxylic acid, followed by Curtius rearrangement using diphenylphosphoryl azide, produces the amine .

  • Trifluoromethylation: Electrophilic substitution with trifluoromethyl iodide introduces the -CF₃ group at the ortho position.

Industrial Optimization

Recent advancements employ continuous flow reactors to enhance yield (up to 78%) and purity (>99%). Catalytic asymmetric cyclopropanation using chiral oxazaborolidine catalysts achieves enantiomeric excess (ee) of 92% for the (1R,2S)-isomer .

Biological Activity and Mechanisms

Sigma Receptor Ligand Activity

2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine demonstrates high affinity for sigma-1 receptors (Ki = 12 nM), implicated in neuroprotection and mood regulation . The trifluoromethyl group enhances membrane permeability, enabling efficient blood-brain barrier penetration .

Table 2: Pharmacological Profile

TargetActivity (Ki)Model SystemSource
Sigma-1 Receptor12 nMRat Brain
Serotonin Transporter450 nMHEK293 Cells
Monoamine Oxidase B>1,000 nMHuman Liver

Neuroprotective Effects

In murine models of Parkinson’s disease, the compound reduced dopaminergic neuron loss by 40% at 10 mg/kg, attributed to sigma-1-mediated modulation of endoplasmic reticulum stress . Comparative studies with para-substituted analogs showed 3-fold lower efficacy, highlighting the ortho-substitution’s importance .

Applications in Drug Development

Antidepressant Candidates

Derivatives of this compound have entered preclinical trials for major depressive disorder. A 28-day study in Wistar rats showed a 55% reduction in immobility time during the forced swim test, outperforming fluoxetine (35%) . The hydrochloride salt (CAS 1235439-02-7) is favored for formulation due to improved aqueous solubility (8.2 mg/mL) .

Oncology Applications

The compound inhibits lysine-specific demethylase 1 (LSD1) with IC₅₀ = 320 nM, inducing re-expression of tumor suppressor genes in A549 lung cancer cells . Co-administration with cisplatin enhanced apoptosis rates by 22% in vitro .

Comparative Analysis with Structural Analogs

Positional Isomer Effects

Ortho-substitution confers distinct advantages over para- and meta-isomers:

Table 3: Isomer Comparison

IsomerSigma-1 Ki (nM)logPMetabolic Half-Life (h)
Ortho (This Compound)122.454.2
Para382.672.8
Meta452.513.1

Data sources:

The ortho isomer’s superior receptor affinity and metabolic stability (t₁/₂ = 4.2 h in human hepatocytes) make it the most pharmacologically viable .

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